molecular formula C21H19N5 B2930981 2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-69-7

2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2930981
CAS RN: 612522-69-7
M. Wt: 341.418
InChI Key: ULJWOUOGGFILBI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, which are structurally similar to your compound, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using 2D NMR spectra .


Chemical Reactions Analysis

The chemical reactions involving these compounds often result in high yields and can be carried out under mild, metal-free conditions .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Novel Synthesis Methods

Research has demonstrated innovative approaches to synthesizing pyrido[1,2-a]benzimidazole derivatives. For instance, a study by Ibrahim (2013) presented a simple and efficient synthesis of novel pyrido[1,2-a]benzimidazoles through condensation reactions of 1H-benzimidazol-2-ylacetonitrile with various substituted chromones and related compounds, showcasing the versatility of these methods in producing complex heterocycles (Ibrahim, 2013).

Reactivity and Derivatization

Another study focused on the synthesis of 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles, exploring the chemical reactivity of benzimidazole derivatives towards different reactants to yield a variety of functionalized products with potential biological activity (Rida et al., 1988).

Biological Applications

Antibacterial and Antifungal Activities

Compounds synthesized from benzimidazole derivatives have been investigated for their antibacterial and antifungal properties. One study highlighted the in vitro activity of certain derivatives against S. aureus, indicating the potential of these compounds in medical applications as antimicrobial agents (Rida et al., 1988).

Fluorescent Properties and Applications

Derivatives of pyrido[1,2-a]benzimidazole have been synthesized and evaluated for their fluorescent properties. These compounds have potential applications as fluorescent whitening agents for textiles, demonstrating the diverse utility of benzimidazole-based compounds beyond pharmaceuticals (Rangnekar & Rajadhyaksha, 1986).

Future Directions

Future research in this area is likely to focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activity and therapeutic applications of these compounds is expected .

properties

IUPAC Name

2-ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-3-16-14(2)17(12-22)21-25-18-9-4-5-10-19(18)26(21)20(16)24-13-15-8-6-7-11-23-15/h4-11,24H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWOUOGGFILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

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